An In-Depth Technical Guide to 4-Amino-8-methoxyquinoline-3-carboxylic Acid: Physicochemical Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 4-Amino-8-methoxyquinoline-3-carboxylic Acid: Physicochemical Properties, Synthesis, and Therapeutic Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-8-methoxyquinoline-3-carboxylic acid, a distinct heterocyclic compound, stands as a molecule of significant interest within the landscape of medicinal chemistry. Its structural framework, incorporating the pharmacologically vital 4-aminoquinoline core, suggests a broad spectrum of potential therapeutic applications, from antimicrobial to anticancer activities. This guide provides a comprehensive overview of its chemical properties, outlines plausible synthetic routes based on established quinoline chemistry, and explores its potential roles in drug discovery.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The 4-aminoquinoline moiety, in particular, is renowned for its potent antimalarial activity, with chloroquine and amodiaquine being prominent examples.[2][3] The therapeutic versatility of quinoline derivatives extends to anticancer, antibacterial, antifungal, and anti-inflammatory applications.[1][4] The specific substitutions on the quinoline ring, such as the amino group at the 4-position, the methoxy group at the 8-position, and the carboxylic acid at the 3-position of the target molecule, are anticipated to modulate its physicochemical properties and biological activity in unique ways.
Physicochemical Properties
Detailed experimental data for 4-Amino-8-methoxyquinoline-3-carboxylic acid is not extensively documented in publicly available literature. However, based on its structural features and data from related compounds, we can infer a profile of its key physicochemical characteristics.
Molecular Structure and Properties
| Property | Value | Source |
| CAS Number | 1018127-99-5 | [5][6] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [6] |
| Molecular Weight | 218.21 g/mol | [6] |
| IUPAC Name | 4-amino-8-methoxyquinoline-3-carboxylic acid |
This table summarizes the basic molecular identifiers for 4-Amino-8-methoxyquinoline-3-carboxylic acid.
Predicted Physicochemical Data
| Property | Predicted Value/Information | Justification/Comparison |
| Melting Point | Likely a solid with a relatively high melting point, probably >200 °C. | Quinoline carboxylic acids are typically crystalline solids with high melting points due to strong intermolecular interactions.[7] |
| Solubility | Sparingly soluble in water and common organic solvents. Solubility is expected to be pH-dependent. | The carboxylic acid and amino groups can be protonated or deprotonated, influencing solubility in aqueous solutions. The aromatic core contributes to lower solubility in polar solvents. |
| pKa | Two pKa values are expected: one for the carboxylic acid (around 3-5) and one for the quinoline ring nitrogen/amino group (around 4-6). | The carboxylic acid pKa will be in the typical range for aromatic carboxylic acids. The basicity of the amino and quinoline nitrogen will be influenced by the electron-withdrawing carboxylic acid group. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A logical synthetic route would commence with the reaction of 2-amino-3-methoxyaniline with a suitable three-carbon electrophile, followed by cyclization and subsequent functional group manipulations. A potential multi-step synthesis is outlined below:
Caption: Proposed synthetic workflow for 4-Amino-8-methoxyquinoline-3-carboxylic acid.
Experimental Protocol: A General Guideline
The following protocol is a generalized procedure based on known quinoline syntheses and should be optimized for the specific target molecule.[8]
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Step 1: Condensation. React 2-amino-3-methoxyaniline with diethyl (ethoxymethylene)malonate, typically by heating the neat reactants or in a high-boiling solvent like diphenyl ether. This reaction forms the initial adduct.
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Step 2: Thermal Cyclization. Heat the intermediate adduct at high temperatures (around 250 °C) in a high-boiling solvent to induce cyclization, yielding ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.
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Step 3: Chlorination. Treat the 4-hydroxyquinoline intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) to produce ethyl 4-chloro-8-methoxyquinoline-3-carboxylate.
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Step 4: Azidation. The 4-chloro derivative can then be converted to the 4-azido intermediate by reaction with sodium azide in a polar aprotic solvent like DMF.
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Step 5: Reduction. The azido group is subsequently reduced to the primary amine using standard methods, such as catalytic hydrogenation (H₂ over Pd/C) or with a reducing agent like tin(II) chloride.
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Step 6: Hydrolysis. Finally, the ethyl ester is hydrolyzed to the carboxylic acid under basic or acidic conditions, followed by neutralization to yield the final product.
Self-Validation and Causality: Each step in this proposed synthesis is a well-established transformation in heterocyclic chemistry. The choice of the Gould-Jacobs approach is predicated on its reliability for constructing the quinoline core with the desired substitution pattern at positions 3 and 4. The subsequent functional group interconversions are standard procedures, ensuring a high probability of success upon experimental optimization.
Spectroscopic Characterization: An Inferred Profile
While experimental spectra for 4-Amino-8-methoxyquinoline-3-carboxylic acid are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group, and potentially broad signals for the amino and carboxylic acid protons. The aromatic region will likely display a complex splitting pattern due to spin-spin coupling between the protons on the benzene and pyridine rings.
¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit signals for all 11 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the aromatic rings will appear in the typical range of 110-160 ppm.
FT-IR Spectroscopy
The infrared spectrum will be characterized by several key absorption bands:
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O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid.
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N-H stretch: One or two sharp peaks around 3300-3500 cm⁻¹ for the amino group.
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C=O stretch: A strong absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.
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C=C and C=N stretches: Multiple bands in the 1450-1620 cm⁻¹ region, characteristic of the quinoline ring system.
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C-O stretch: A strong band around 1200-1250 cm⁻¹ for the methoxy group.
Mass Spectrometry
High-resolution mass spectrometry should confirm the molecular formula (C₁₁H₁₀N₂O₃) with high accuracy. The fragmentation pattern in the mass spectrum will likely involve the loss of CO₂, H₂O, and potentially the methoxy group.
Potential Applications in Drug Development
The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, and it is highly probable that 4-Amino-8-methoxyquinoline-3-carboxylic acid and its derivatives could exhibit antiplasmodial activity.[3] Furthermore, the broader quinoline class has shown promise in various therapeutic areas.
Anticancer Potential
Many quinoline derivatives have been investigated as anticancer agents, often acting as kinase inhibitors or DNA intercalators.[1] The specific substitution pattern of the target molecule could confer selectivity for certain cancer-related targets.
Antibacterial and Antifungal Activity
The quinoline core is present in several antibacterial agents. It is plausible that 4-Amino-8-methoxyquinoline-3-carboxylic acid could serve as a lead compound for the development of new anti-infective drugs.[2]
Signaling Pathway Involvement
The following diagram illustrates a generalized signaling pathway where a hypothetical quinoline-based kinase inhibitor might act.
Caption: Potential mechanism of action for a quinoline-based kinase inhibitor.
Conclusion and Future Directions
4-Amino-8-methoxyquinoline-3-carboxylic acid is a promising, yet underexplored, molecule with significant potential in drug discovery. While a detailed experimental characterization is currently lacking in the public domain, its structural relationship to a wealth of biologically active compounds strongly suggests its value as a scaffold for the development of new therapeutic agents. Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough experimental characterization of its physicochemical properties and a broad screening for biological activity. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing quinoline derivative.
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